

Chemical and physical properties of acetaldehyde sodium bisulfite

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Acetaldehyde sodium bisulfite*

Cat. No.: *B1632288*

[Get Quote](#)

Acetaldehyde Sodium Bisulfite: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetaldehyde sodium bisulfite, also known as sodium 1-hydroxyethanesulfonate, is a crystalline adduct formed from the reaction of acetaldehyde with sodium bisulfite. This compound serves as a stable, solid source of the highly volatile acetaldehyde, facilitating its use in various chemical syntheses and purification processes. Its formation is a reversible nucleophilic addition reaction, a characteristic that is pivotal to its primary application in the purification of aldehydes from reaction mixtures. This technical guide provides an in-depth overview of the chemical and physical properties of **acetaldehyde sodium bisulfite**, detailed experimental protocols for its use, and a discussion of its relevant applications.

Chemical and Physical Properties

Acetaldehyde sodium bisulfite is a white crystalline solid.^[1] It is freely soluble in water but insoluble in alcohol.^[2] The compound is known to be decomposed by acids and heat, releasing acetaldehyde and sulfur dioxide.^{[2][3]}

Identifiers and General Properties

Property	Value	Source(s)
IUPAC Name	sodium 1-hydroxyethanesulfonate	[4]
Synonyms	Acetaldehyde sodium sulfite, Sodium 1-hydroxyethanesulphonate	[4]
CAS Number	918-04-7	[4]
Molecular Formula	C ₂ H ₅ NaO ₄ S	[4]
Molecular Weight	148.12 g/mol	[4]
Appearance	White crystalline solid	[1]

Quantitative Physical and Chemical Data

Property	Value	Conditions	Source(s)
Density	1.74 g/cm ³	at 20°C	[5]
Solubility in Water	Freely soluble	-	[2]
Solubility in Alcohol	Insoluble	-	[2]
Decomposition	Decomposes upon heating and in acidic solutions	-	[2] [3]
Equilibrium Constant (K) for Adduct Formation	(6.90 ± 0.54) × 10 ⁵ M ⁻¹	25°C	-
pKa (hydroxyl group)	11.46	-	-

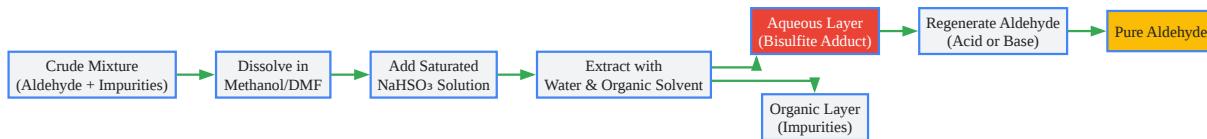
Experimental Protocols

The primary utility of **acetaldehyde sodium bisulfite** lies in its formation to isolate and purify aldehydes. The following protocols detail the formation of the adduct for purification and the subsequent regeneration of the aldehyde.

Protocol 1: Purification of Aldehydes via Bisulfite Adduct Formation

This protocol describes a general method for removing an aldehyde from a mixture of organic compounds.

Materials:


- Crude reaction mixture containing the aldehyde
- Saturated aqueous solution of sodium bisulfite (NaHSO_3)
- Methanol or Dimethylformamide (DMF)
- Immiscible organic solvent (e.g., ethyl acetate/hexanes mixture)
- Deionized water
- Separatory funnel
- Standard laboratory glassware

Procedure:

- Dissolution: Dissolve the crude mixture in a minimal amount of a water-miscible solvent. For aromatic aldehydes, methanol is suitable. For aliphatic aldehydes, DMF can improve the reaction rate.[6]
- Adduct Formation: Transfer the solution to a separatory funnel. Add a saturated aqueous solution of sodium bisulfite. The amount of bisulfite solution should be in molar excess relative to the aldehyde. Shake the funnel vigorously for approximately 30-60 seconds. A precipitate of the bisulfite adduct may form at this stage.[6]
- Extraction: Add deionized water and an immiscible organic solvent (e.g., 10% ethyl acetate in hexanes) to the separatory funnel. Shake the funnel vigorously to partition the components.[6]

- Separation: Allow the layers to separate. The aqueous layer, containing the water-soluble **acetaldehyde sodium bisulfite** adduct, should be carefully collected. The organic layer, containing the non-aldehydic impurities, can be washed further with water and then processed to isolate the purified non-aldehydic components.[4]

Logical Workflow for Aldehyde Purification

[Click to download full resolution via product page](#)

Caption: Workflow for aldehyde purification using bisulfite adduct formation.

Protocol 2: Regeneration of the Pure Aldehyde from the Bisulfite Adduct

The purified aldehyde can be recovered from the aqueous solution of the bisulfite adduct by reversing the formation reaction.

Materials:

- Aqueous solution of the **acetaldehyde sodium bisulfite** adduct (from Protocol 1)
- Dilute acid (e.g., 1M HCl) or dilute base (e.g., 1M NaOH)
- Organic extraction solvent (e.g., ethyl acetate, dichloromethane)
- Separatory funnel
- pH indicator paper or pH meter
- Drying agent (e.g., anhydrous sodium sulfate)

- Rotary evaporator

Procedure:

- Decomposition of the Adduct: Place the aqueous solution of the bisulfite adduct into a separatory funnel. Slowly add either a dilute acid or a dilute base to the solution while stirring. The addition of acid will release sulfur dioxide gas (perform in a well-ventilated fume hood), while the addition of base will form sodium sulfite. Continue the addition until the solution is distinctly acidic or basic.[3][6]
- Extraction of the Aldehyde: Add an organic extraction solvent to the separatory funnel. Shake vigorously to extract the liberated aldehyde into the organic layer.
- Separation and Drying: Allow the layers to separate and collect the organic layer. Dry the organic layer over an anhydrous drying agent (e.g., Na_2SO_4).
- Isolation of the Aldehyde: Filter off the drying agent and remove the solvent from the organic phase using a rotary evaporator to yield the purified aldehyde.

Spectroscopic Data

^1H NMR Spectroscopy

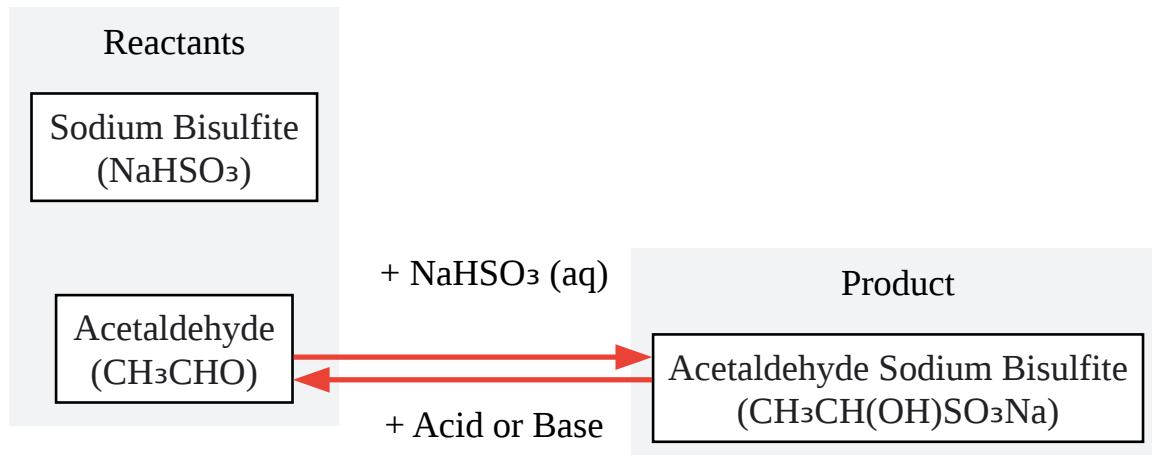
The ^1H NMR spectrum of **acetaldehyde sodium bisulfite** provides characteristic signals for the protons of the ethylidene group.

Experimental Parameters (Example):

- Instrument: Varian A-60 Spectrometer[4]
- Solvent: Deuterium Oxide (D_2O) is a suitable solvent due to the compound's high water solubility.
- Sample Preparation: A small amount of the crystalline **acetaldehyde sodium bisulfite** is dissolved in the deuterated solvent.

FTIR Spectroscopy

The FTIR spectrum of **acetaldehyde sodium bisulfite** reveals the presence of key functional groups.


Experimental Parameters (Example):

- Technique: KBr Wafer[4]
- Sample Preparation: A small amount of the finely ground **acetaldehyde sodium bisulfite** is intimately mixed with dry KBr powder. The mixture is then pressed into a thin, transparent pellet.[7]

Reaction Mechanism and Applications

The formation of **acetaldehyde sodium bisulfite** is a classic example of nucleophilic addition to a carbonyl group. The bisulfite anion (HSO_3^-) acts as the nucleophile, attacking the electrophilic carbonyl carbon of acetaldehyde. This is followed by protonation of the resulting alkoxide to form the stable α -hydroxy sulfonic acid salt.

Reaction Scheme

[Click to download full resolution via product page](#)

Caption: Reversible formation of **acetaldehyde sodium bisulfite**.

The primary application of this reaction is in the purification of aldehydes.[8] Because the bisulfite adduct is a salt, it is typically water-soluble, allowing for its separation from water-

insoluble organic impurities via extraction.^[4] The reversibility of the reaction then allows for the recovery of the purified aldehyde.^[8] This method is particularly useful for removing small amounts of aldehyde impurities from other organic compounds.

Safety and Handling

Acetaldehyde sodium bisulfite is reported to be moderately toxic by ingestion.^{[5][9]} When heated to decomposition, it emits toxic fumes of sulfur oxides and sodium oxide.^{[3][10]} Appropriate personal protective equipment, including gloves and safety glasses, should be worn when handling the compound. All manipulations should be carried out in a well-ventilated area or a fume hood, especially when treating the adduct with acid, which liberates sulfur dioxide gas.

Conclusion

Acetaldehyde sodium bisulfite is a valuable chemical compound, primarily utilized as a stable solid form of acetaldehyde for purification purposes. Its chemical and physical properties, particularly its solubility characteristics and the reversibility of its formation, are key to its application. The experimental protocols provided in this guide offer a framework for its effective use in a laboratory setting. A thorough understanding of its properties and safe handling procedures is essential for researchers, scientists, and drug development professionals who may employ this versatile reagent in their work.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Workup [chem.rochester.edu]
- 2. Acetaldehyde Sodium Bisulfite [drugfuture.com]
- 3. ACETALDEHYDE SODIUM BISULFITE CAS#: 918-04-7 [m.chemicalbook.com]
- 4. Acetaldehyde sodium bisulfite | C₂H₅NaO₄S | CID 23683752 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. hmdb.ca [hmdb.ca]
- 6. Page loading... [wap.guidechem.com]
- 7. shimadzu.com [shimadzu.com]
- 8. Acetaldehyde sodium bisulfite | 918-04-7 | Benchchem [benchchem.com]
- 9. Preparation of ultrapure KBr pellet: New method for FTIR quantitative analysis | IJSAR [scienceijsar.com]
- 10. ACETALDEHYDE SODIUM BISULFITE | 918-04-7 [chemicalbook.com]
- To cite this document: BenchChem. [Chemical and physical properties of acetaldehyde sodium bisulfite]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1632288#chemical-and-physical-properties-of-acetaldehyde-sodium-bisulfite]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com